
Methylliberine
Cat. No.
B055574
CAS RN:
51168-26-4
Formula:
C9H12N4O3
M. Wt:
224.22 g/mol
InChI Key:
ZVQXCXPGLSBNCX-UHFFFAOYSA-N
IUPAC Name:
2-methoxy-1,7,9-trimethylpurine-6,8-dione
Attention: For research use only. Not for human or veterinary use.
Description |
Methylliberine, also known as Dynamine, is a natural occurring compound that belongs to the purine alkaloid family. It is found in the kucha tea leaves, coffee beans, and other plants. Methylliberine is a promising compound that has gained significant attention in recent years due to its potential health benefits. |
Synthesis Method |
Methylliberine can be synthesized from natural sources such as kucha tea leaves and coffee beans. The extraction process involves the use of solvents such as ethanol, methanol, and water. Once extracted, the compound is purified using techniques such as chromatography and recrystallization. |
Scientific Research Application |
Methylliberine has been the subject of several scientific studies due to its potential health benefits. It has been found to have a positive impact on cognitive function, mood, and energy levels. Additionally, Methylliberine has been shown to increase athletic performance, reduce fatigue, and improve cardiovascular health. |
Mechanism of Action |
Methylliberine works by increasing the levels of dopamine, norepinephrine, and epinephrine in the brain. These neurotransmitters are responsible for regulating mood, cognitive function, and energy levels. Methylliberine also inhibits the breakdown of adenosine, which is a neurotransmitter that promotes sleep and relaxation. |
Biochemical and Physiological Effects |
Methylliberine has been shown to have several biochemical and physiological effects. It increases the levels of cAMP, which is a molecule that regulates cellular energy. Methylliberine also increases the levels of ATP, which is a molecule that provides energy to cells. Additionally, Methylliberine has been shown to increase the levels of nitric oxide, which is a molecule that promotes vasodilation and improves blood flow. |
Advantages and Limitations for Lab Experiments |
Methylliberine has several advantages for lab experiments. It is a natural compound that is easily synthesized from natural sources. Additionally, Methylliberine has been shown to have a low toxicity profile and is generally considered safe for human consumption. However, Methylliberine has some limitations for lab experiments. It is a relatively new compound, and there is still much to learn about its mechanisms of action and potential health benefits. |
Future Directions |
There are several future directions for Methylliberine research. One potential area of research is the impact of Methylliberine on cognitive function and memory. Additionally, Methylliberine may have potential applications in the treatment of neurological disorders such as Parkinson's disease and Alzheimer's disease. Further research is needed to fully understand the potential health benefits of Methylliberine. Conclusion: Methylliberine is a promising compound that has gained significant attention in recent years due to its potential health benefits. It has been shown to have a positive impact on cognitive function, mood, and energy levels. Methylliberine works by increasing the levels of dopamine, norepinephrine, and epinephrine in the brain. Additionally, Methylliberine has been shown to increase athletic performance, reduce fatigue, and improve cardiovascular health. Further research is needed to fully understand the potential health benefits of Methylliberine. |
CAS RN | 51168-26-4 |
Product Name | Methylliberine |
Molecular Formula | C9H12N4O3 |
Molecular Weight | 224.22 g/mol |
IUPAC Name | 2-methoxy-1,7,9-trimethylpurine-6,8-dione |
InChI | InChI=1S/C9H12N4O3/c1-11-5-6(12(2)9(11)15)10-8(16-4)13(3)7(5)14/h1-4H3 |
InChI Key | ZVQXCXPGLSBNCX-UHFFFAOYSA-N |
SMILES | CN1C2=C(N=C(N(C2=O)C)OC)N(C1=O)C |
Canonical SMILES | CN1C2=C(N=C(N(C2=O)C)OC)N(C1=O)C |
Boiling Point | 283.5±50.0 °C(Predicted) |
Density | 1.44±0.1 g/cm3(Predicted) |
Melting Point | 186-197 °C |
Synonyms | N-Methylliberine; 1,2,7,9-Tetramethyluric Acid; 2-Methoxy-1,7,9-trimethylpurine-6,8(1H,9H)-dione; O2,1,2,7,9-Tetramethyluric Acid |
Origin of Product | United States |
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